Histamine H3 Receptor Binding Affinity: N-[(3-Bromophenyl)methyl]cyclobutanamine vs. N-Benzylcyclobutanamine
N-[(3-Bromophenyl)methyl]cyclobutanamine exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM, as determined by a BRET assay in HEK293T cells expressing NLuc/GPCR-fused H3R [1]. This represents an affinity improvement of at least 30-fold over the unsubstituted parent scaffold N-benzylcyclobutanamine, which shows no detectable binding at the H3R at concentrations up to 10 µM [2]. The meta-bromine substitution is therefore a critical determinant for H3R engagement.
| Evidence Dimension | Binding affinity (Kd) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | N-Benzylcyclobutanamine: Kd > 10,000 nM (no significant binding) |
| Quantified Difference | >7,400-fold improvement in affinity |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; BRET assay; 30 min incubation |
Why This Matters
The >7,400-fold enhancement in H3R binding affinity driven by the meta-bromine substituent makes N-[(3-bromophenyl)methyl]cyclobutanamine a far more suitable chemical probe for H3R target engagement studies than the unsubstituted analog.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells. Kd = 1.35 nM. View Source
- [2] ChEMBL. Bioactivity data for N-benzylcyclobutanamine at Histamine H3 receptor (no significant binding at ≤10 µM). View Source
